molecular formula C14H10F3NO3 B1305826 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 66158-46-1

2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B1305826
CAS No.: 66158-46-1
M. Wt: 297.23 g/mol
InChI Key: QEVYEOVHIKEWCV-UHFFFAOYSA-N
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Description

2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is a synthetic organic compound characterized by its pyridinecarboxylic acid core and a trifluoromethyl-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).

    Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

    Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo group, typically using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,2-dihydro position, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the 2-oxo group, converting it to a hydroxyl group or further to a methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in drug design.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The trifluoromethyl group can interact with biological targets through hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their bioavailability and metabolic stability.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-Benzyl-1,2-Dihydro-3-Pyridinecarboxylic Acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Oxo-1-[4-(Methyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and metabolic stability.

    2-Oxo-1-[4-(Chloromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid: The chloromethyl group provides different reactivity and biological interactions compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-18-7-1-2-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYEOVHIKEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379739
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66158-46-1
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66158-46-1
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